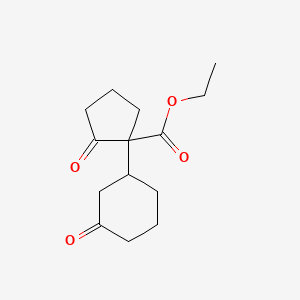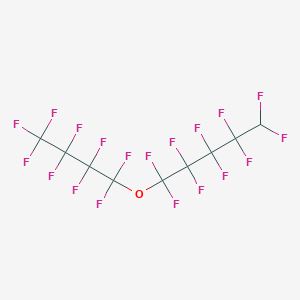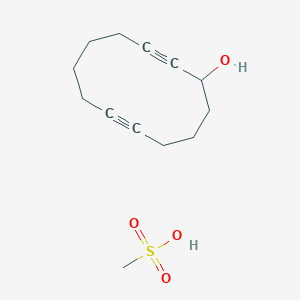
Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester is a complex organic compound with the molecular formula C14H20O4. This compound is known for its unique structure, which includes both cyclopentane and cyclohexane rings, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester typically involves a Michael reaction. Under optimized reaction conditions, a monomeric fluoroapatite-bound lanthanum complex catalyst modified with (R,R)-tartaric acid can be used to provide the Michael adduct quantitatively . The reaction is carried out in aqueous conditions, giving the desired product in a quantitative yield within 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of highly efficient catalytic systems, such as the aforementioned fluoroapatite-bound lanthanum complex, suggests that scalable production could be achieved through similar catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone groups present in the compound.
Substitution: The ester group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-: A similar compound with a slightly different ester group.
Cyclohexanecarboxylic acid, 2-oxo-1-(3-oxocyclopentyl)-, ethyl ester: Another related compound with a different ring structure.
Uniqueness
Cyclopentanecarboxylic acid, 2-oxo-1-(3-oxocyclohexyl)-, ethyl ester is unique due to its combination of cyclopentane and cyclohexane rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
170969-99-0 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 2-oxo-1-(3-oxocyclohexyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H20O4/c1-2-18-13(17)14(8-4-7-12(14)16)10-5-3-6-11(15)9-10/h10H,2-9H2,1H3 |
InChI Key |
HGBWVALBOQUXST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)C2CCCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)


![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

methyl}benzoic acid](/img/structure/B12560650.png)



![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)

